molecular formula C8H14O3 B14630044 Pentanoic acid, 2-oxo-, 1-methylethyl ester CAS No. 55755-04-9

Pentanoic acid, 2-oxo-, 1-methylethyl ester

Cat. No.: B14630044
CAS No.: 55755-04-9
M. Wt: 158.19 g/mol
InChI Key: PMHFVUJFYKWCDE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentanoic acid, 2-oxo-, 1-methylethyl ester can be synthesized through the esterification of levulinic acid with isopropanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of levulinic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification of levulinic acid with isopropanol in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the ester from the reaction by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 2-oxo-, 1-methylethyl ester undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester to alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters and other functionalized compounds.

Scientific Research Applications

Pentanoic acid, 2-oxo-, 1-methylethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of pentanoic acid, 2-oxo-, 1-methylethyl ester involves its interaction with specific molecular targets and pathways. The ester can undergo hydrolysis to release levulinic acid and isopropanol, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pentanoic acid, 1-methylethyl ester:

    Pentanoic acid, 2-methylpropyl ester:

Uniqueness

Pentanoic acid, 2-oxo-, 1-methylethyl ester is unique due to the presence of the oxo group, which imparts distinct chemical and physical properties. This oxo group makes the compound more reactive in certain chemical reactions compared to its non-oxo counterparts.

Properties

CAS No.

55755-04-9

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

propan-2-yl 2-oxopentanoate

InChI

InChI=1S/C8H14O3/c1-4-5-7(9)8(10)11-6(2)3/h6H,4-5H2,1-3H3

InChI Key

PMHFVUJFYKWCDE-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(=O)OC(C)C

Origin of Product

United States

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